molecular formula C19H22ClN3O B7481126 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

Cat. No. B7481126
M. Wt: 343.8 g/mol
InChI Key: WFUDCKRXGABLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has been studied extensively for its potential use in scientific research applications.

Mechanism of Action

The exact mechanism of action of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for inhibiting neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide include reduced anxiety, sedation, and muscle relaxation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. However, it can also cause side effects such as drowsiness, dizziness, and impaired coordination.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to produce anxiolytic and sedative effects. This makes it useful in studying anxiety disorders and sleep disorders. Additionally, its anticonvulsant properties make it useful in the study of epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. One area of research could focus on its potential use in the treatment of anxiety disorders and sleep disorders. Additionally, further studies could investigate its mechanism of action and potential interactions with other drugs. Finally, research could be conducted to develop new compounds with similar anxiolytic and sedative effects but with fewer side effects.
In conclusion, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its anxiolytic, sedative, and anticonvulsant properties make it useful in the study of anxiety disorders, sleep disorders, and epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments. There are several future directions for the study of this compound, including its potential use in the treatment of anxiety disorders and the development of new compounds with similar effects and fewer side effects.

Synthesis Methods

The synthesis of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves the reaction of 4-chloroaniline with benzyl bromide in the presence of sodium hydride. The resulting compound is then reacted with 1,4-dichlorobutane to form the diazepane ring. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine.

Scientific Research Applications

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has been studied for its potential use in scientific research applications. It has been found to have anxiolytic and sedative effects, making it useful in the study of anxiety disorders and sleep disorders. Additionally, it has been studied for its potential use in the treatment of epilepsy and as an anticonvulsant.

properties

IUPAC Name

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-7-9-18(10-8-17)21-19(24)23-12-4-11-22(13-14-23)15-16-5-2-1-3-6-16/h1-3,5-10H,4,11-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUDCKRXGABLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

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